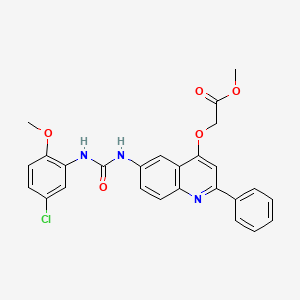
Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a useful research compound. Its molecular formula is C26H22ClN3O5 and its molecular weight is 491.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-((6-(3-(5-chloro-2-methoxyphenyl)ureido)-2-phenylquinolin-4-yl)oxy)acetate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article will explore its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula: C₁₉H₁₆ClN₃O₄
- Molecular Weight: 385.8 g/mol
This compound features a quinoline core, which is often associated with various biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit certain kinases involved in cancer progression, particularly those related to neurodegenerative diseases and inflammatory responses.
- Receptor Modulation: It has been shown to bind to various receptors, potentially altering signaling pathways that lead to cell proliferation or apoptosis.
Cytotoxicity Studies
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. Below is a summary of findings from selected studies:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 30.12 | Induces apoptosis |
| HeLa (Cervical Cancer) | 70.74 | Significant proliferation inhibition |
| HepG2 (Liver Cancer) | 1.45 | High cytotoxicity |
These results indicate that the compound has varying levels of effectiveness against different cancer types, with the highest potency observed in liver cancer cells.
Case Studies
-
Neurodegenerative Disease Models:
In models simulating Parkinson's disease, this compound demonstrated protective effects on neuronal cells by reducing oxidative stress markers and promoting cell survival. -
Inflammation Studies:
The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating conditions like rheumatoid arthritis. In these studies, it inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Properties
IUPAC Name |
methyl 2-[6-[(5-chloro-2-methoxyphenyl)carbamoylamino]-2-phenylquinolin-4-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O5/c1-33-23-11-8-17(27)12-22(23)30-26(32)28-18-9-10-20-19(13-18)24(35-15-25(31)34-2)14-21(29-20)16-6-4-3-5-7-16/h3-14H,15H2,1-2H3,(H2,28,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYUKCZXIJNWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














